d[Cha4]AVP
CAS No.:
VCID: VC0013256
Molecular Formula: C50H71N13O11S2
Molecular Weight: 1094.3 g/mol
* For research use only. Not for human or veterinary use.
![d[Cha4]AVP -](/images/no_structure.jpg)
Description |
d[Cha4]AVP, also known as d[Cha4]-arginine vasopressin, is a synthetic peptide that acts as a potent and selective agonist for the human vasopressin V1B receptor. This compound has been extensively studied for its potential applications in research related to vasopressin receptors, which play crucial roles in various physiological processes, including stress response and hormone regulation. Biological Activityd[Cha4]AVP is known for its high affinity and selectivity towards the V1B receptor, with a Ki value of 1.2 nM. It exhibits significantly lower affinity for other vasopressin receptors, such as V1A (Ki = 151 nM), oxytocin (Ki = 240 nM), and V2 (Ki = 750 nM) receptors . This selectivity makes it a valuable tool for studying the physiological effects mediated by the V1B receptor, including the stimulation of adrenocorticotropic hormone (ACTH) and corticosterone secretion . Research FindingsStudies have demonstrated that d[Cha4]AVP is highly effective in stimulating intracellular calcium ([Ca2+]i) increases in cells expressing the V1B receptor, with a pEC50 value of 10.05 . In contrast, it acts as a weak antagonist at oxytocin receptors and shows lower efficacy at V1A and V2 receptors . These findings highlight its potential for use in research focused on the specific roles of V1B receptors in physiological and pathological processes. pEC50 Values for Different Receptors
Applications and Future DirectionsGiven its high selectivity and potency, d[Cha4]AVP is primarily used in laboratory research to investigate the functions of V1B receptors. Its ability to stimulate ACTH and corticosterone secretion makes it useful for studying stress responses and endocrine disorders. Future research may explore its potential therapeutic applications, although it is currently intended for research purposes only . |
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Product Name | d[Cha4]AVP | ||||||||
Molecular Formula | C50H71N13O11S2 | ||||||||
Molecular Weight | 1094.3 g/mol | ||||||||
IUPAC Name | (2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-13-benzyl-10-(cyclohexylmethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | ||||||||
Standard InChI | InChI=1S/C50H71N13O11S2/c51-40(65)26-37-47(72)62-38(49(74)63-21-8-14-39(63)48(73)58-33(13-7-20-55-50(53)54)43(68)56-27-41(52)66)28-76-75-22-19-42(67)57-34(25-31-15-17-32(64)18-16-31)44(69)59-35(23-29-9-3-1-4-10-29)45(70)60-36(46(71)61-37)24-30-11-5-2-6-12-30/h1,3-4,9-10,15-18,30,33-39,64H,2,5-8,11-14,19-28H2,(H2,51,65)(H2,52,66)(H,56,68)(H,57,67)(H,58,73)(H,59,69)(H,60,70)(H,61,71)(H,62,72)(H4,53,54,55)/t33-,34-,35-,36-,37-,38-,39-/m0/s1 | ||||||||
Standard InChIKey | ZKYCVZNKBXGNEK-ZTYVOHGWSA-N | ||||||||
Isomeric SMILES | C1CCC(CC1)C[C@H]2C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N | ||||||||
SMILES | C1CCC(CC1)CC2C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N | ||||||||
Canonical SMILES | C1CCC(CC1)CC2C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N | ||||||||
PubChem Compound | 44419028 | ||||||||
Last Modified | Feb 18 2024 |
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